molecular formula C20H20N2OS B2612023 2-(7-phenyl-1,4-thiazepane-4-carbonyl)-1H-indole CAS No. 1797561-95-5

2-(7-phenyl-1,4-thiazepane-4-carbonyl)-1H-indole

Cat. No.: B2612023
CAS No.: 1797561-95-5
M. Wt: 336.45
InChI Key: CCIYZGLUMGWPQL-UHFFFAOYSA-N
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Description

2-(7-phenyl-1,4-thiazepane-4-carbonyl)-1H-indole is a synthetic organic compound that belongs to the class of thiazepane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-phenyl-1,4-thiazepane-4-carbonyl)-1H-indole typically involves the formation of the thiazepane ring followed by its attachment to the indole moiety. The synthetic route may include the following steps:

    Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment to Indole Moiety: The thiazepane ring is then attached to the indole moiety through a series of reactions, including condensation and cyclization.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-(7-phenyl-1,4-thiazepane-4-carbonyl)-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of various substituted products.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound could be explored for its therapeutic potential in treating various diseases.

    Industry: It may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(7-phenyl-1,4-thiazepane-4-carbonyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(7-phenyl-1,4-thiazepane-4-carbonyl)-1H-imidazol-2(3H)-one
  • 4-(7-phenyl-1,4-thiazepane-4-carbonyl)-1,2-dihydropyridin-2-one
  • 1-(7-Phenyl-1,4-thiazepane-4-carbonyl)imidazolidin-2-one

Uniqueness

2-(7-phenyl-1,4-thiazepane-4-carbonyl)-1H-indole is unique due to its specific structural features, including the combination of a thiazepane ring with an indole moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1H-indol-2-yl-(7-phenyl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c23-20(18-14-16-8-4-5-9-17(16)21-18)22-11-10-19(24-13-12-22)15-6-2-1-3-7-15/h1-9,14,19,21H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIYZGLUMGWPQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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